Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a compound of interest in various chemical studies, particularly for its unique structure and potential applications. It falls under the category of benzoate esters, which are known for their diverse chemical properties.
Synthesis Analysis
The synthesis process of compounds similar to Methyl 4-hydroxy-3-(trifluoromethyl)benzoate often involves reactions with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. For instance, methyl 3,4-bis(trifluoroacetoxy)benzoate transforms into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. For instance, a study on a structurally similar compound, Methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]- 1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate, revealed insights into its crystal structure (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactions and properties of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate are influenced by its molecular structure. Studies on related compounds show a range of reactions, such as the formation of different esters and benzoic acids under specific conditions (Gaidarzhy et al., 2020).
Physical Properties Analysis
Physical properties like solubility, melting point, and boiling point are essential for practical applications of the compound. These properties are typically determined experimentally and can vary based on the specific structure and substituents of the compound.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential applications in synthesis, are crucial for understanding the utility of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. Studies on similar compounds, like the interaction with sulfur tetrafluoride, provide insights into these properties (Gaidarzhy et al., 2020).
Scientific Research Applications
Synthesis and Transformation:
- Gaidarzhy et al. (2020) explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride, leading to transformations useful in organic synthesis (Gaidarzhy, Motnyak, & Kunshenko, 2020).
- Feng & Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, highlighting the pharmacological potential of such compounds (Feng & Ngai, 2016).
Material Science:
- Vijayan et al. (2003) conducted growth, optical, thermal, and mechanical studies of methyl 4-hydroxybenzoate single crystals, contributing to the field of material science (Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003).
- Kareem et al. (2021) synthesized new hybrid polymers by grafting 1,3,4-triazole and 1,2,4-oxadiazle moieties onto polyvinyl chloride, demonstrating applications in polymer chemistry (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).
Chemical Studies:
- Wen et al. (2012) presented a method for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4 H -chromenes-3-carboxylate derivatives, a significant contribution to the field of fluorine chemistry (Wen, Zhang, Lin, Shen, & Lu, 2012).
- Alemán, Boix, & Poliakoff (1999) studied the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, which is related to the subject compound (Alemán, Boix, & Poliakoff, 1999).
Safety And Hazards
“Methyl 4-hydroxy-3-(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKYCQCCJXQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553370 | |
Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
CAS RN |
115933-50-1 | |
Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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